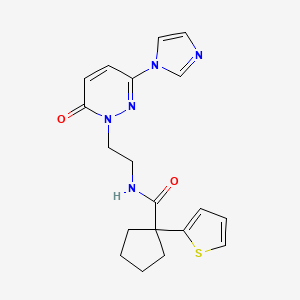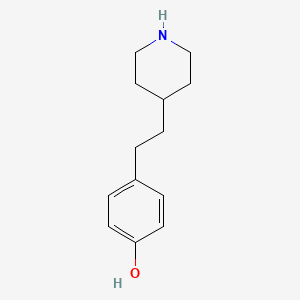![molecular formula C17H11BrF3N5 B2528301 4-(4-Bromophenyl)-5-{2-[4-(trifluoromethyl)phenyl]diazenyl}-2-pyrimidinamine CAS No. 339279-72-0](/img/structure/B2528301.png)
4-(4-Bromophenyl)-5-{2-[4-(trifluoromethyl)phenyl]diazenyl}-2-pyrimidinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(4-Bromophenyl)-5-{2-[4-(trifluoromethyl)phenyl]diazenyl}-2-pyrimidinamine, or 4-Bromo-TFP-Pyrimidinamine, is an organobromide compound that has been used as a building block in synthetic organic chemistry. It is a useful precursor for the synthesis of a variety of biologically active compounds, and has been utilized in a range of scientific research applications.
Scientific Research Applications
Synthesis and Optoelectronic Applications
4-(4-Bromophenyl)-5-{2-[4-(trifluoromethyl)phenyl]diazenyl}-2-pyrimidinamine is a compound with potential applications in various scientific research areas, particularly in the synthesis of complex molecules and the development of optoelectronic materials. Although specific studies on this compound are scarce, insights can be drawn from research on similar compounds and their applications.
Synthetic Utility : The synthesis of polyhalogenated compounds, including those with bromophenyl groups, is crucial in medicinal chemistry and materials science. A practical synthesis approach for 2-Fluoro-4-bromobiphenyl, a compound with structural similarities to the subject chemical, has been developed, highlighting the importance of brominated compounds in pharmaceuticals and agrochemicals (Qiu et al., 2009). This synthesis pathway may offer insights into the production and application of this compound in related fields.
Optoelectronic Materials : The compound's structural features suggest potential utility in the development of optoelectronic materials. Research on functionalized quinazolines and pyrimidines, for instance, has shown that incorporating such moieties into π-extended conjugated systems can significantly enhance the properties of materials for use in organic light-emitting diodes (OLEDs), photovoltaic cells, and other electronic devices (Lipunova et al., 2018). The pyrimidinamine part of the compound may similarly contribute to the development of novel optoelectronic materials with enhanced performance.
Environmental and Toxicological Research : While the direct environmental and toxicological studies of this specific compound are not available, research on related brominated compounds like 2,4,6-Tribromophenol provides valuable context. These studies cover their occurrence, toxicokinetics, and toxicodynamics in the environment, underscoring the need for comprehensive evaluation of similar compounds for environmental safety and human health (Koch & Sures, 2018).
Properties
IUPAC Name |
4-(4-bromophenyl)-5-[[4-(trifluoromethyl)phenyl]diazenyl]pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11BrF3N5/c18-12-5-1-10(2-6-12)15-14(9-23-16(22)24-15)26-25-13-7-3-11(4-8-13)17(19,20)21/h1-9H,(H2,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQHPGLIJZYFCGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=NC=C2N=NC3=CC=C(C=C3)C(F)(F)F)N)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11BrF3N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
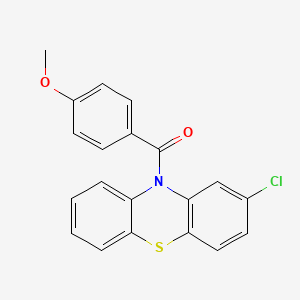
![2-{[1-(5-Chloropyrimidin-2-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2528219.png)
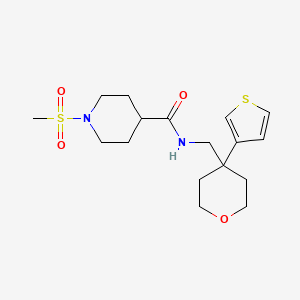



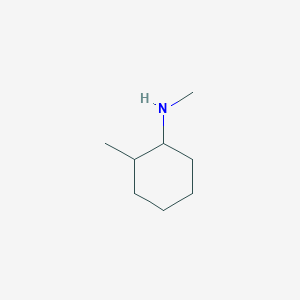
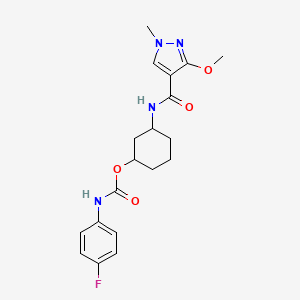
![N-(1,3-benzodioxol-5-ylmethyl)-4-[6-[(2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-oxoethyl)thio]-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]butanamide](/img/structure/B2528234.png)
![(Z)-2-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-((3-fluorophenyl)amino)acrylonitrile](/img/structure/B2528235.png)
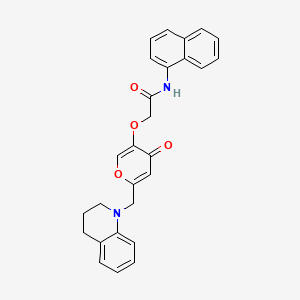
![N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)pyrrolidine-1-sulfonamide](/img/structure/B2528239.png)
